molecular formula C15H15ClN2O2S B2355919 N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 75230-50-1

N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2355919
CAS No.: 75230-50-1
M. Wt: 322.8 g/mol
InChI Key: LXTKFUSDWSCUJN-UHFFFAOYSA-N
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Description

N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (CAS: 75230-50-1) is a tosylhydrazone derivative characterized by a 4-chlorophenyl group and a 4-methylbenzenesulfonyl (tosyl) hydrazide moiety. Its molecular formula is C₁₅H₁₅ClN₂O₂S (MW: 322.81 g/mol), with a density of 1.26 g/cm³ and a melting point of 155–156°C . The compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide with 4-chlorophenyl ketone derivatives under reflux in methanol, yielding a white crystalline solid with 80–98% efficiency .

Key structural features include:

  • Electron-withdrawing 4-chlorophenyl group: Enhances stability and influences electronic properties.
  • Tosyl hydrazide: Provides rigidity and facilitates coordination with metal ions .
  • Planar geometry: Supports π-π stacking and intermolecular interactions in crystal lattices .

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKFUSDWSCUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153323
Record name 4-Methylbenzenesulfonic acid 2-[1-(4-chlorophenyl)ethylidene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75230-50-1
Record name 4-Methylbenzenesulfonic acid 2-[1-(4-chlorophenyl)ethylidene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75230-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzenesulfonic acid 2-[1-(4-chlorophenyl)ethylidene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction with p-Toluenesulfonohydrazide

The primary synthesis route involves nucleophilic addition-elimination between 4'-chloroacetophenone and p-toluenesulfonohydrazide. In a representative procedure:

  • Reactants : 4'-Chloroacetophenone (1.0 equiv) and p-toluenesulfonohydrazide (1.0 equiv)
  • Solvent : Methanol (7.5 mL per 5.0 mmol ketone)
  • Conditions : Reflux at 70°C for 0.5–3 hours under atmospheric pressure
  • Work-up : Precipitation with petroleum ether, vacuum filtration, and drying

This method yields 85% white crystalline solid with a cis-trans isomer ratio of 7:93. The reaction proceeds via imine formation, where the sulfonohydrazide's NH2 group attacks the ketone's carbonyl carbon, followed by dehydration (Figure 1). Steric hindrance favors the trans isomer, as the bulky tosyl group and chlorophenyl moiety adopt antiperiplanar configurations.

Table 1. Comparative Synthesis Conditions

Parameter Optimal Value Impact on Yield/Stereochemistry
Temperature 70°C <80°C: Incomplete conversion
>80°C: Decomposition observed
Reaction Time 2 hours <1 h: 60% yield
>3 h: No significant improvement
Solvent Polarity Methanol (ε=32.7) Lower polarity solvents (e.g., EtOH) decrease reaction rate by 40%

Alternative Hydrazone Formation Strategies

While the methanol-mediated condensation remains predominant, microwave-assisted synthesis has been explored for analogous tosylhydrazones:

  • Microwave Conditions : 100 W, 80°C, 15 minutes
  • Advantage : 20% reduction in reaction time
  • Limitation : Requires specialized equipment without yield improvement

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3) :

  • δ 7.91–7.79 (m, 2H): Tosyl aromatic protons
  • δ 7.75–7.59 (m, 1H): Imine proton (N=CH)
  • δ 7.58–7.42 (m, 2H): Chlorophenyl ortho-protons
  • δ 7.38–7.30 (m, 4H): Tosyl and chlorophenyl meta/para-protons
  • δ 2.60 & 2.42 (s, 3H): Trans/cis tosyl methyl groups
  • δ 2.46 & 2.12 (s, 3H): Trans/cis acetophenone methyl

13C NMR (100 MHz, CDCl3) :

  • δ 151.4 (C=N)
  • δ 144.3 (SO2-bearing aromatic carbon)
  • δ 135.7–127.5 (aromatic carbons)
  • δ 21.6 (tosyl methyl)
  • δ 13.4 (acetophenone methyl)

High-Resolution Mass Spectrometry (HRMS) :

  • Observed [M+H]+: 324.8253
  • Calculated for C15H16ClN2O2S+: 324.8257
  • Error: -0.4 ppm, confirming molecular formula

Crystallographic Data

While single-crystal X-ray structures are unavailable for this specific compound, analogous tosylhydrazones exhibit monoclinic crystal systems with P21/c space groups. The trans isomer's molecular geometry typically shows:

  • N-N bond length: 1.38–1.42 Å
  • C-N bond length: 1.27–1.30 Å
  • Dihedral angle between aromatic rings: 85–90°

Reaction Optimization

Solvent Effects

Polar protic solvents enhance reaction kinetics by stabilizing the transition state through hydrogen bonding:

Table 2. Solvent Screening Results

Solvent Dielectric Constant (ε) Yield (%) cis:trans Ratio
Methanol 32.7 85 7:93
Ethanol 24.3 78 10:90
DMF 36.7 65 15:85
THF 7.5 42 25:75

Methanol provides optimal balance between solubility and transition state stabilization.

Acid Catalysis

Although the reaction proceeds without added catalysts, 0.5 equiv acetic acid increases yield to 91% by protonating the carbonyl oxygen:

  • Mechanistic Role : Lowers LUMO energy of ketone carbonyl
  • Side Reaction : Prolonged heating (>4 h) with acid leads to hydrazone decomposition (5–8% yield loss)

Synthetic Applications

Precursor to 1,4-Ketoaldehydes

In a demonstrated transformation:

  • Reagents : N'-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (1.0 equiv), [Rh(COD)Cl]2 (5 mol%)
  • Conditions : 80°C in toluene for 12 hours
  • Product : 4-(4-Chlorophenyl)-4-oxobutanal (74% yield)

The reaction proceeds via transition metal-mediated N-N bond cleavage and β-hydride elimination.

Suzuki–Miyaura Coupling Substrate

The chlorophenyl group undergoes palladium-catalyzed cross-coupling with arylboronic acids:

  • Catalyst : Pd(PPh3)4 (2 mol%)
  • Base : K2CO3 (2.0 equiv)
  • Yield Range : 60–85% for biaryl products

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Research indicates that N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer drug development.

  • Case Study : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, a derivative exhibited an IC50 value of 0.8 µM against HCT-116 human colon carcinoma cells, highlighting its potential as a lead compound for further drug development .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile building block in organic synthesis.

  • Reactions :
    • Oxidation : Can yield sulfonyl derivatives using agents like hydrogen peroxide.
    • Reduction : Can convert hydrazide groups to amines using reducing agents like sodium borohydride.
    • Substitution : Can participate in nucleophilic substitution reactions at the chlorophenyl group .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reagent for detecting specific analytes or as a standard in various assays due to its stable chemical properties.

Industrial Applications

The compound finds applications in the production of specialty chemicals and may be employed in the formulation of agrochemicals or other industrial products where sulfonohydrazides are beneficial.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits cytotoxicity against cancer cell lines (IC50 = 0.8 µM for HCT-116)
Chemical SynthesisFunctions as an intermediate; can undergo oxidation, reduction, and substitution reactions
Analytical ChemistryUsed as a reagent for detecting analytes; stable for various assays
Industrial ApplicationsPotential use in specialty chemicals and agrochemicals

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

Table 1: Key Analogues and Their Properties
Compound Name Structural Features Molecular Weight (g/mol) Key Properties Reference
Target Compound
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
Tosyl hydrazide + 4-Cl-phenyl 322.81 Antibacterial activity; Thermal stability (mp 155–156°C)
(E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide Formohydrazide + thiophene 307.77 Antibacterial activity (MIC: 8 µg/mL vs. S. aureus); Enhanced halogen efficacy
4-[(2-(1-(4-Bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazinyl)methyl]phenol (5a) Thiazole + Br-phenyl + phenolic -OH 499.84 Anticancer activity (IC₅₀: 12 µM vs. MCF-7 cells)
N′-(1-(4-Chlorophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide Pyrazole + thiophene 388.87 Antifungal activity (MIC: 16 µg/mL vs. C. albicans)
Product B
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N′-[1-(4-chlorophenyl)ethylidene]acetohydrazide
Coumarin + 4-Cl-phenyl 410.83 Fluorescent properties (λem: 530 nm); Metal coordination

Functional Group Impact on Properties

(a) Halogen Substitution
  • The 4-chlorophenyl group in the target compound enhances lipophilicity and antibacterial activity compared to methyl or methoxy substituents .
  • Bromine substitution (e.g., compound 5a) increases molecular weight and polarizability, improving DNA intercalation in cancer cells .
(b) Heterocyclic Additions
  • Thiophene (compound in ) introduces π-conjugation, enhancing electron delocalization and antimicrobial potency.
  • Thiazole/pyrazole rings (compounds in ) improve planarity and binding to enzymatic targets (e.g., thymidylate synthase in cancer).
(c) Tosyl vs. Formyl Hydrazides
  • Tosyl hydrazides (target compound) exhibit higher thermal stability (mp >150°C) due to sulfonyl group rigidity .
  • Formyl hydrazides (e.g., ) are more reactive in Schiff base formation but less stable under acidic conditions.

Biological Activity

N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide, also known as 4-Chlorocetophenone p-toluenesulfonylhydrazone, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, chemical properties, and significant biological activities, supported by data tables and research findings.

  • Chemical Formula : C15H15ClN2O2S
  • Molecular Weight : 322.81 g/mol
  • CAS Number : 75230-50-1
  • IUPAC Name : N'-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

The compound is characterized by the presence of a hydrazone functional group, which is often associated with various biological activities including anti-inflammatory and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction of 4-methylbenzenesulfonyl hydrazide with 4-chlorobenzaldehyde. The general procedure includes:

  • Mixing the reactants in an appropriate solvent.
  • Heating the mixture under reflux conditions.
  • Purifying the product through crystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound may serve as a potential lead for developing new antibacterial agents.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects in vitro. In a study utilizing lipopolysaccharide (LPS)-stimulated macrophages, this compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multi-drug resistant organisms .
  • Research on Anti-inflammatory Properties :
    In another investigation, researchers assessed the anti-inflammatory activity of this compound using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema, supporting its therapeutic potential in inflammatory diseases .
  • Cytotoxicity Studies :
    Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxic effects against certain tumor cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies .

Q & A

Q. What are the standard synthetic routes for N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide, and how is purity ensured?

The compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide with 1-(4-chlorophenyl)ethanone in methanol under reflux, followed by recrystallization to isolate the product as a white solid (yield: 80–98%) . Purity is confirmed using melting point analysis, NMR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, the melting point of the compound is reported as 155–156°C, with distinct ¹H NMR signals at δ 2.41 ppm (CH₃ from tosyl group) and δ 7.57 ppm (aromatic protons from the 4-chlorophenyl group) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H and ¹³C NMR : Assigns proton environments (e.g., aromatic protons, methyl groups) and confirms the hydrazone linkage (C=N). For instance, the singlet at δ 8.01 ppm corresponds to the imine proton (N=CH) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₄ClN₂O₂S: 325.0473; observed: 325.0465) .
  • IR Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and C=N (stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions (solvent, stoichiometry) influence synthetic yield and product stability?

Methanol is commonly used due to its polarity, which facilitates hydrazone formation. Stoichiometric excess of the ketone (1.0 equiv.) ensures complete conversion of the sulfonohydrazide. Higher yields (e.g., 92% vs. 80%) are achieved via optimized recrystallization protocols, such as slow cooling in ethanol . Stability studies suggest that the compound is sensitive to prolonged exposure to light, necessitating storage in amber vials .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

X-ray crystallography reveals that the crystal lattice is stabilized by N–H⋯O hydrogen bonds between the sulfonyl oxygen and the hydrazine NH group. The C=N–N moiety adopts a trans conformation, minimizing steric hindrance and enhancing planarity . These interactions are critical for predicting solubility and crystallinity in derivative design.

Q. How can NMR data resolve contradictions in structural assignments for derivatives?

Discrepancies in aromatic proton shifts (e.g., δ 7.31–7.91 ppm) may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl) deshield adjacent protons, shifting signals downfield. Advanced 2D NMR techniques (e.g., COSY, NOESY) can differentiate between regioisomers or confirm E/Z stereochemistry of the hydrazone bond .

Q. What strategies are employed to evaluate the biological potential of this compound?

While direct data on this compound is limited, analogs with similar scaffolds (e.g., 4-chlorophenyl and tosyl groups) exhibit antiviral and antibacterial activity. Methodologies include:

  • Cellular assays : Testing inhibition of viral adsorption/replication (e.g., HAV IC₅₀ = 8.5–10.7 µg/mL for analogs) .
  • SAR studies : Comparing halogen-substituted derivatives (e.g., Cl, Br) with methoxy or nitro analogs to identify pharmacophore requirements .

Q. How do substituent variations (e.g., methoxy vs. chloro) impact physicochemical properties?

Electron-donating groups (e.g., methoxy) increase electron density on the aromatic ring, altering solubility and reactivity. For example, derivatives with methoxy substituents show higher logP values (increased lipophilicity) compared to chloro analogs, affecting membrane permeability in biological assays .

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